Cas no 2227976-16-9 (3-(2S)-oxiran-2-yloxane)

3-(2S)-oxiran-2-yloxane structure
3-(2S)-oxiran-2-yloxane structure
Product Name:3-(2S)-oxiran-2-yloxane
CAS No:2227976-16-9
MF:C7H12O2
MW:128.168982505798
CID:6429615
PubChem ID:165764728
Update Time:2025-10-28

3-(2S)-oxiran-2-yloxane Chemical and Physical Properties

Names and Identifiers

    • 3-(2S)-oxiran-2-yloxane
    • 2227976-16-9
    • 3-[(2S)-oxiran-2-yl]oxane
    • EN300-1783687
    • Inchi: 1S/C7H12O2/c1-2-6(4-8-3-1)7-5-9-7/h6-7H,1-5H2/t6?,7-/m1/s1
    • InChI Key: RCZPLZIRZIBLRI-COBSHVIPSA-N
    • SMILES: O1C[C@@H]1C1COCCC1

Computed Properties

  • Exact Mass: 128.083729621g/mol
  • Monoisotopic Mass: 128.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 21.8Ų

3-(2S)-oxiran-2-yloxane Pricemore >>

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Additional information on 3-(2S)-oxiran-2-yloxane

Research Brief on 3-(2S)-oxiran-2-yloxane (CAS: 2227976-16-9): Recent Advances and Applications in Chemical Biology and Medicine

The compound 3-(2S)-oxiran-2-yloxane (CAS: 2227976-16-9) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This epoxide-containing oxane derivative has attracted significant attention due to its unique structural features that enable diverse reactivity and potential biological activities. Recent studies have explored its applications in targeted drug design, particularly as a warhead for covalent inhibitors, and its role in probing biological systems through chemical biology approaches.

Structural analyses reveal that the strained epoxide ring in 3-(2S)-oxiran-2-yloxane provides an electrophilic center capable of selective reactions with nucleophilic residues in biological targets. This property has been exploited in the development of covalent inhibitors for various enzymes, including proteases and kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into irreversible inhibitors of SARS-CoV-2 main protease, showing improved selectivity compared to traditional Michael acceptors.

In chemical biology applications, researchers have utilized 3-(2S)-oxiran-2-yloxane as a versatile building block for activity-based protein profiling (ABPP). The compound's ability to form stable adducts with active site nucleophiles has enabled mapping of enzyme activities in complex biological systems. Recent work published in ACS Chemical Biology highlighted its use in identifying novel serine hydrolase targets in cancer cell lines, providing insights into tumor-specific metabolic pathways.

The synthetic accessibility of 3-(2S)-oxiran-2-yloxane has been significantly improved through recent methodological advances. A 2024 Nature Communications paper described an enantioselective synthesis route using asymmetric epoxidation of allyl oxanes, achieving >99% ee and gram-scale production. This development addresses previous challenges in obtaining the compound in sufficient quantities for biological studies and drug discovery campaigns.

Pharmacokinetic studies of 3-(2S)-oxiran-2-yloxane derivatives have revealed interesting properties, including improved metabolic stability compared to simpler epoxide compounds. The oxane ring appears to modulate the reactivity of the epoxide while providing favorable physicochemical properties. These findings, reported in a recent European Journal of Medicinal Chemistry article, suggest that this scaffold may overcome some limitations of traditional epoxide-based drugs.

Future research directions for 3-(2S)-oxiran-2-yloxane include exploration of its applications in PROTAC design, where its covalent binding capability could be combined with targeted protein degradation strategies. Additionally, its potential as a crosslinking agent for chemical biology probes and its use in DNA-encoded library technology are active areas of investigation. The compound's unique combination of reactivity and stability positions it as a valuable tool for both therapeutic development and fundamental biological research.

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